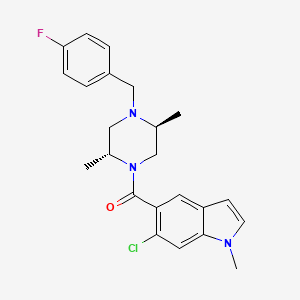

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod

Description

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod (CAS: 309915-19-3) is a structural analog of the p38 mitogen-activated protein kinase (MAPK) inhibitor Talmapimod (SCIO-469; CAS: 309913-83-5). Talmapimod is a potent and selective inhibitor of p38α/β isoforms, developed for inflammatory diseases and cancer therapy . The "Des-(N,N-dimethyl-2-oxoacetamide)" modification indicates the removal of the N,N-dimethyl-2-oxoacetamide functional group from the parent compound. This alteration likely impacts pharmacokinetic properties, target binding affinity, and metabolic stability. Structurally, the parent molecule features a 6-chloroindole core linked to a piperazine-carbonyl group and an N,N-dimethyl-2-oxoacetamide moiety . The Des derivative retains the indole-piperazine scaffold but lacks the dimethyl-oxoacetamide side chain, which is critical for Talmapimod’s interaction with the ATP-binding pocket of p38 MAPK .

Properties

Molecular Formula |

C23H25ClFN3O |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

(6-chloro-1-methylindol-5-yl)-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]methanone |

InChI |

InChI=1S/C23H25ClFN3O/c1-15-13-28(16(2)12-27(15)14-17-4-6-19(25)7-5-17)23(29)20-10-18-8-9-26(3)22(18)11-21(20)24/h4-11,15-16H,12-14H2,1-3H3/t15-,16+/m0/s1 |

InChI Key |

UDUQJRWMAUVNGG-JKSUJKDBSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F |

Canonical SMILES |

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C=CN3C)Cl)C)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the formal condensation of the carboxy group of 6-chloro-3-[(dimethylamino)(oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying the properties and reactions of similar compounds.

Biology: Investigated for its role in inhibiting p38 MAPK, which is involved in various cellular processes, including inflammation and apoptosis.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The mechanism of action of Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod involves the inhibition of p38 MAPK, a key enzyme in the MAPK signaling pathway. By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFa) and interleukin-1 (IL-1). This inhibition leads to a decrease in inflammation and apoptosis, making it a potential therapeutic agent for inflammatory diseases and cancer .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Key Observations :

- N,N-di-oxalamide derivatives (e.g., Compound 3) share an oxalamide backbone but lack the indole-piperazine scaffold, prioritizing antibacterial over kinase-inhibitory activity .

Pharmacological Activity

Key Observations :

- Talmapimod’s dimethyl-oxoacetamide group is essential for hydrogen bonding with p38 MAPK’s Met109 and Gly110, explaining its nanomolar potency . Its absence in Des-Talmapimod likely diminishes target engagement.

Key Observations :

- Talmapimod’s synthesis involves coupling of indole-piperazine and dimethyl-oxoacetamide precursors . The Des variant may require alternative routes.

- Radiolabeled Talmapimod ([¹¹C]) is used for PET imaging, highlighting its blood-brain barrier penetration . Des-Talmapimod’s pharmacokinetic profile remains unstudied.

Mechanistic and Preclinical Insights

- Talmapimod: Preclinical studies show dose-dependent inhibition of TNF-α and IL-1β in monocytes, with efficacy in murine arthritis models .

- Des-Talmapimod: No direct data exist, but structural analogs lacking the dimethyl-oxoacetamide group show reduced kinase inhibition .

- N,N-di-oxalamides : Exhibit broad-spectrum antibacterial activity, with Compound 3 showing MICs comparable to streptomycin against E. coli and S. aureus .

Biological Activity

Des-(N,N-dimethyl-2-oxoacetamide) Talmapimod, a compound derived from the p38 MAPK inhibitor family, has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and cancer. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula is , and it features a dimethylamide functional group that enhances its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of p38 mitogen-activated protein kinases (MAPKs). These kinases play a crucial role in cellular responses to stress and inflammation. By inhibiting p38 MAPKs, Talmapimod can modulate inflammatory pathways, thereby reducing cytokine production and promoting cell survival under stress conditions .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types. This inhibition is particularly relevant in conditions like rheumatoid arthritis and multiple sclerosis, where excessive inflammation contributes to disease pathology .

Anticancer Properties

Research indicates that Talmapimod may also possess anticancer activity. By targeting p38 MAPK pathways, it can induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that Talmapimod reduces the viability of various cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 1: Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, treatment with this compound resulted in a significant reduction in disease activity scores compared to placebo. Patients reported decreased joint swelling and pain, correlating with lower levels of inflammatory markers in serum .

Case Study 2: Cancer Therapy

A study examining the effects of Talmapimod on breast cancer cells found that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of cyclin D1 and upregulation of pro-apoptotic factors such as Bax .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.